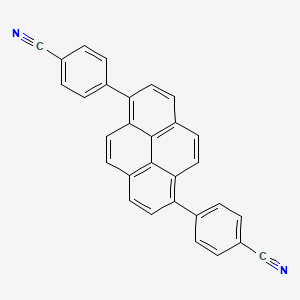
4,4'-(Pyrene-1,6-diyl)dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Pyrene-1,6-diyl)dibenzonitrile is an organic compound with the molecular formula C30H16N2 and a molecular weight of 404.46 g/mol . This compound is characterized by the presence of a pyrene core linked to two benzonitrile groups at the 1 and 6 positions. It is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile typically involves the reaction of pyrene with benzonitrile derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyrene is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Pyrene-1,6-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrenequinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: 4,4’-(Pyrene-1,6-diyl)dibenzylamine.
Substitution: Halogenated or nitrated pyrene derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Pyrene-1,6-diyl)dibenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Mecanismo De Acción
The mechanism of action of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile involves its interaction with molecular targets through its aromatic and nitrile groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and make it suitable for applications in optoelectronics and sensing .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(4-Phenylpyridine-2,6-diyl)dibenzonitrile: Similar structure but with a pyridine core, used in thermally activated delayed fluorescence (TADF) materials.
4,4’-(Anthracene-9,10-diyl)dibenzonitrile: Contains an anthracene core, used in fluorescent materials and organic semiconductors.
Uniqueness
4,4’-(Pyrene-1,6-diyl)dibenzonitrile is unique due to its pyrene core, which imparts distinct photophysical properties such as high fluorescence quantum yield and stability. This makes it particularly valuable in applications requiring strong and stable fluorescence, such as OLEDs and bioimaging .
Propiedades
Fórmula molecular |
C30H16N2 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
4-[6-(4-cyanophenyl)pyren-1-yl]benzonitrile |
InChI |
InChI=1S/C30H16N2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-16H |
Clave InChI |
UFEUFHJWXQCBHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


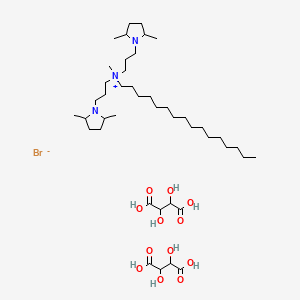
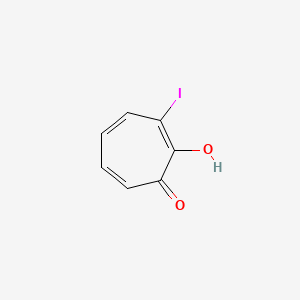
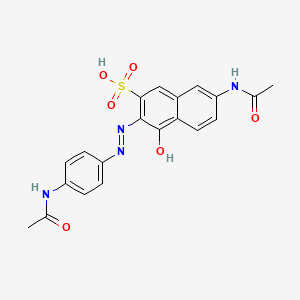
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)

![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)

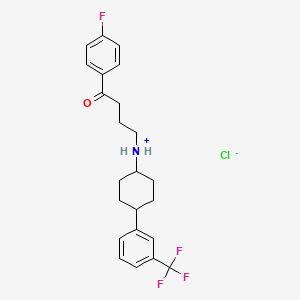
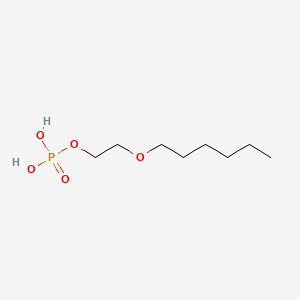
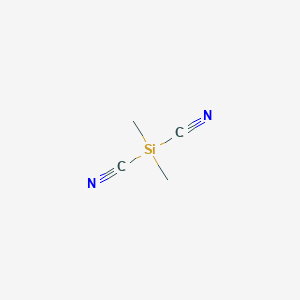
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
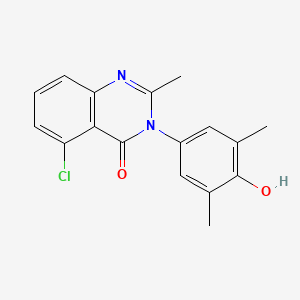
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
